molecular formula C17H22ClNO B084958 N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride CAS No. 13928-81-9

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride

Cat. No.: B084958
CAS No.: 13928-81-9
M. Wt: 291.8 g/mol
InChI Key: RMYXKLARNIPDRT-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic surfactant properties, which make it effective in disrupting microbial cell membranes, thus exhibiting antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(2-phenoxyethyl)ammonium chloride typically involves the reaction of chloro-2-phenoxyethane with dimethylamine to produce dimethylamino-2-phenoxyethane. This intermediate is then reacted with benzyl chloride in acetone, leading to the formation of benzyldimethyl(2-phenoxyethyl)ammonium chloride .

Industrial Production Methods

Industrial production of benzyldimethyl(2-phenoxyethyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion in the compound.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Scientific Research Applications

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyldimethyl(2-phenoxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Miramistin: Known for its broad-spectrum antimicrobial activity.

Uniqueness

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its phenoxyethyl group enhances its lipophilicity, making it more effective in disrupting microbial cell membranes compared to some other quaternary ammonium compounds .

Properties

CAS No.

13928-81-9

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride

InChI

InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1

InChI Key

RMYXKLARNIPDRT-UHFFFAOYSA-M

SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Synonyms

Bephenium chloride

Origin of Product

United States

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